

MOPS Buffer in Structural Biology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 3-(N-morpholino)propanesulfonic acid (MOPS) buffer in structural biology studies. MOPS is a zwitterionic buffer developed by Good and colleagues, valued for its pKa of 7.20 at 25°C, which provides a stable pH environment within the physiological range of 6.5 to 7.9.[1][2][3] Its minimal reactivity, low UV absorbance, and negligible interaction with most metal ions make it a versatile and reliable choice for a variety of applications in protein purification and structural analysis.[1][4]

Physicochemical Properties of MOPS Buffer

A thorough understanding of the properties of MOPS is essential for its effective application. The following table summarizes its key quantitative characteristics.

Property	Value	Source(s)
Chemical Name	3-(N- morpholino)propanesulfonic acid	[2]
Molecular Weight	209.26 g/mol	[2]
pKa (at 25°C)	7.20	[1][3]
Effective pH Range	6.5 – 7.9	[1][5]
ΔpKa/°C	-0.013	[1]
Solubility in Water	High	[1]

Metal Ion Interactions

A significant advantage of MOPS is its low propensity to form complexes with most divalent metal ions, which is a critical feature in studies of metalloproteins.[1] The table below compares the metal ion binding characteristics of MOPS with other common biological buffers.

Buffer	Metal Ion Interaction Profile	Source(s)
MOPS	Negligible interaction with most metal ions. May form weak complexes with Fe(III).	[1][5][6]
HEPES	Very low metal-binding constants.	[6]
PIPES	Very low metal-binding constants.	[6]
Tris	Can form complexes with several metal ions.	[6]
Phosphate	Forms insoluble precipitates with divalent cations like Ca ²⁺ and Mg ²⁺ . Can chelate metal ions.	[7]
MES	No evidence of complex formation with most common metals in biological and environmental studies.	[6]

Experimental Protocols: Buffer Preparation

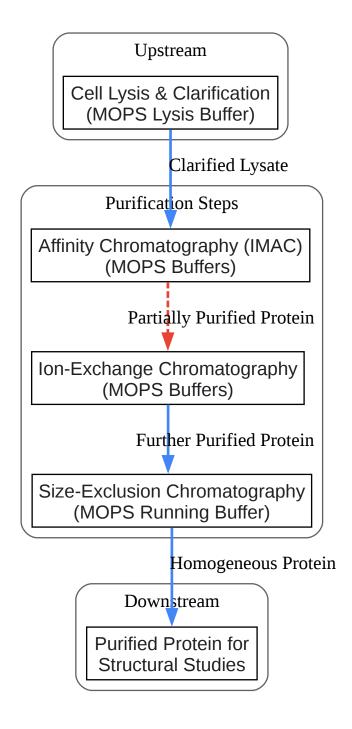
Accurate preparation of MOPS buffer is crucial for reproducibility.

Protocol 3.1: Preparation of 1 M MOPS Stock Solution (pH 7.4)

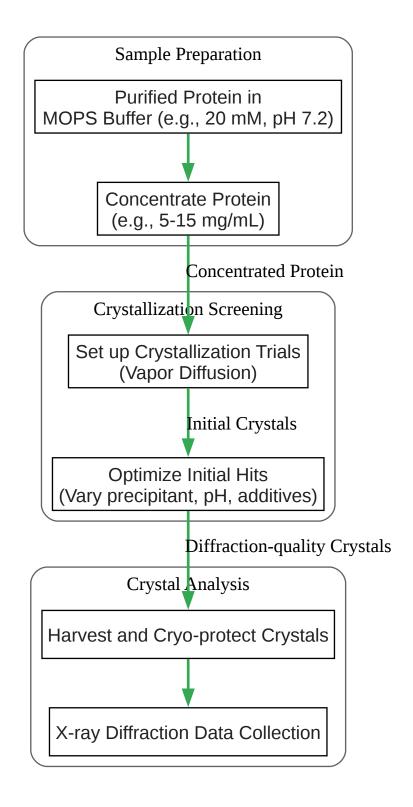
Materials:

- MOPS (free acid)
- High-purity water (e.g., Milli-Q or deionized)
- 10 M NaOH

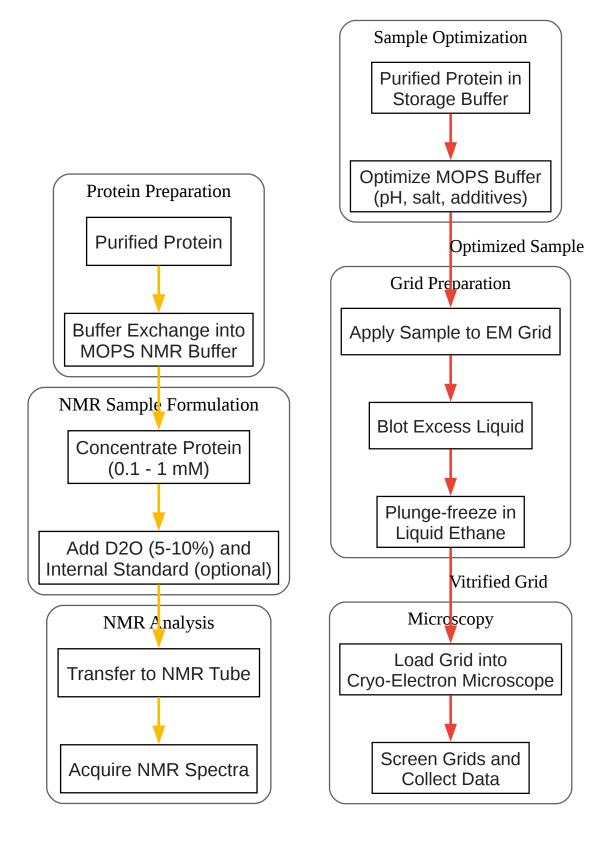
- Calibrated pH meter
- Magnetic stirrer and stir bar
- Sterile filtration unit (0.22 μm)


Procedure:

- To prepare 1 L of 1 M MOPS solution, weigh out 209.26 g of MOPS (free acid).
- Add the MOPS powder to a beaker containing approximately 800 mL of high-purity water.
- Stir the solution until the MOPS is completely dissolved.[8]
- Carefully adjust the pH of the solution to 7.4 using 10 M NaOH. Use a calibrated pH meter to monitor the pH.
- Transfer the solution to a 1 L graduated cylinder and add high-purity water to a final volume of 1 L.
- Sterilize the buffer by passing it through a 0.22 μm filter.[9]
- Store the stock solution at 4°C in a light-protected container. Note that MOPS solutions can turn yellow over time, but slight discoloration does not significantly affect its buffering characteristics.[1][2] Note: Autoclaving MOPS, especially in the presence of glucose, is not recommended as it can lead to degradation.[10]


Application in Protein Purification

MOPS is an excellent buffer for various protein purification techniques due to its stable pH control and minimal interference with metal-dependent proteins.[1][4]



Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. benchchem.com [benchchem.com]
- 2. MOPS Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Can MOPS Buffer be used in protein purification? Blog [hbynm.com]
- 5. Simple Introduction of Good's Buffer CAPS and MOPS HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 6. repositorium.uminho.pt [repositorium.uminho.pt]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. laboratorynotes.com [laboratorynotes.com]
- 10. Buffers The Biological Imaging Facility [microscopyberkeley.net]
- To cite this document: BenchChem. [MOPS Buffer in Structural Biology: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b048909#mobs-buffer-in-structural-biology-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com